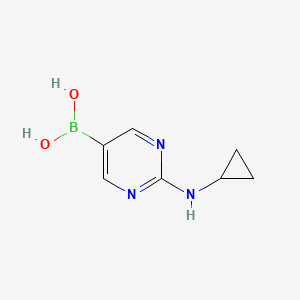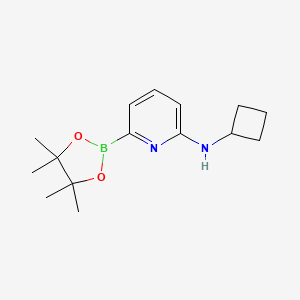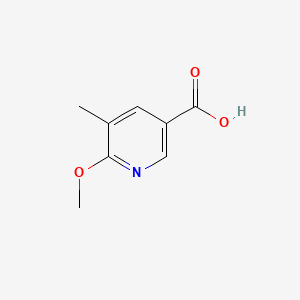![molecular formula C7H7N3 B567624 1h-Pyrrolo[3,2-c]pyridin-7-amin CAS No. 1352398-37-8](/img/structure/B567624.png)
1h-Pyrrolo[3,2-c]pyridin-7-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
It is noted that pyrrolo[3,2-c]pyridine derivatives show an inhibitory effect against fms kinase , which is involved in cell survival and proliferation .
Mode of Action
Given its structural similarity to other pyrrolo[3,2-c]pyridine derivatives, it may interact with its targets (such as fms kinase) to inhibit their activity . This inhibition could lead to changes in cellular processes, potentially impacting cell survival and proliferation .
Biochemical Pathways
The inhibition of fms kinase, a target of pyrrolo[3,2-c]pyridine derivatives, could impact various cellular signaling pathways related to cell survival and proliferation .
Result of Action
The inhibition of fms kinase could potentially lead to changes in cell survival and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production of 1H-Pyrrolo[3,2-c]pyridin-7-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of pyrrolo[3,2-c]pyridine-7-one.
Reduction: Formation of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridin-7-amine derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-Pyrrolo[2,3-b]pyridine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-7-amine is unique due to its specific binding affinity for the colchicine-binding site on tubulin, making it a potent anticancer agent. Its structural features allow for versatile chemical modifications, enhancing its potential as a lead compound in drug discovery .
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBKULODJSIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)


![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
